molecular formula C12H8BrN3 B2639051 6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1260810-02-3

6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2639051
CAS No.: 1260810-02-3
M. Wt: 274.121
InChI Key: KIWAZALLDVECPB-UHFFFAOYSA-N
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Description

6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a phenyl group at the 3rd position of the triazolo[4,3-a]pyridine ring system. Triazolopyridines are known for their diverse biological activities and have significant applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the oxidative cyclization of hydrazones using N-chlorosuccinimide (NCS) under mild conditions . The reaction typically involves the following steps:

  • Formation of hydrazones from the corresponding aldehydes or ketones.
  • Oxidative cyclization of hydrazones using NCS to form the triazolopyridine ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of various substituted triazolopyridines.

Scientific Research Applications

6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the bromine atom and the phenyl group, which contribute to its distinct chemical and biological properties. These structural features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWAZALLDVECPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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